8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Overview
Description
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic organic compound that belongs to the naphthyridine family This compound is characterized by a tetrahydro-1,5-naphthyridine core with a methoxy group attached at the 8th position
Mechanism of Action
Mode of Action
It is known that 1,5-naphthyridine derivatives can interact with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . These interactions could potentially lead to changes in the targets’ function.
Biochemical Pathways
It is known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine might affect similar biochemical pathways.
Biochemical Analysis
Biochemical Properties
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on binding affinities and structural compatibility .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to specific enzymes, inhibiting their activity and thereby altering the metabolic pathways they regulate. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including alterations in metabolic pathways and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, this compound has been shown to inhibit enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting their concentrations within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine involves the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid. This reaction can be carried out using various Lewis acids to achieve regio- and stereoselective synthesis of the desired compound . Another method involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a manganese catalyst under high pressure and elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency, making the process more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it back to its fully saturated form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached depending on the reagents and conditions used.
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as a Fab I inhibitor, which exhibits antibacterial activity.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1,8-naphthyridine: Similar in structure but lacks the methoxy group at the 8th position.
1,6-Naphthyridine derivatives: These compounds have different substitution patterns and functional groups, leading to varied biological activities.
Uniqueness
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-4-6-10-7-3-2-5-11-9(7)8/h4,6,11H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPCJMIOUAHIFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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